2-(difluoromethyl)-5-iodofuran

Catalog No.
S6561326
CAS No.
1401670-89-0
M.F
C5H3F2IO
M. Wt
244
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(difluoromethyl)-5-iodofuran

CAS Number

1401670-89-0

Product Name

2-(difluoromethyl)-5-iodofuran

IUPAC Name

2-(difluoromethyl)-5-iodofuran

Molecular Formula

C5H3F2IO

Molecular Weight

244

InChI

InChI=1S/C5H3F2IO/c6-5(7)3-1-2-4(8)9-3/h1-2,5H

SMILES

C1=C(OC(=C1)I)C(F)F

2-(Difluoromethyl)-5-iodofuran is a specialized organic compound characterized by the presence of a difluoromethyl group and an iodine atom attached to a furan ring. The molecular formula for this compound is C6H4F2IO, indicating that it contains six carbon atoms, four hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom. The difluoromethyl group (–CF2H) is notable for its unique steric and electronic properties, which can significantly influence the reactivity and biological activity of the compound.

There is no current information available regarding the specific mechanism of action of 2-(difluoromethyl)-5-iodofuran.

Due to the limited information on this specific compound, it's crucial to handle any fluorinated furan with caution. Here are some general safety considerations for fluorinated aromatic compounds:

  • Potential toxicity: Fluorine atoms can alter the reactivity of the molecule, potentially leading to unforeseen toxicity.
  • Corrosivity: Some fluorinated aromatics can be corrosive and irritate skin and eyes.

The chemical reactivity of 2-(difluoromethyl)-5-iodofuran can be attributed to both the difluoromethyl and iodine substituents. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 5-position of the furan ring.
  • Difluoromethylation: The difluoromethyl group can participate in reactions typical of difluorocarbene intermediates, such as cycloadditions or rearrangements under specific conditions .
  • Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, influenced by the electron-withdrawing nature of the difluoromethyl and iodine groups.

Research indicates that compounds containing difluoromethyl groups often exhibit significant biological activities. For instance, similar compounds have been studied for their potential as:

  • Antimicrobial Agents: The difluoromethyl group can enhance the lipophilicity and bioavailability of drug candidates.
  • Anticancer Properties: Some studies suggest that difluoromethylated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The specific biological activity of 2-(difluoromethyl)-5-iodofuran requires further investigation to elucidate its pharmacological potential.

Several synthetic routes exist for producing 2-(difluoromethyl)-5-iodofuran:

  • Difluoromethylation of Furan Derivatives: Utilizing difluorocarbene generated from precursors like chlorodifluoroacetic acid or other sources to introduce the difluoromethyl group at the desired position on the furan ring .
  • Iodination Reactions: The introduction of iodine can be achieved through electrophilic iodination methods, often using iodine monochloride or potassium iodide in suitable solvents.
  • Multi-step Synthesis: A combination of functionalization steps may be necessary to achieve both the iodination and difluoromethylation in a controlled manner.

The unique properties of 2-(difluoromethyl)-5-iodofuran make it suitable for various applications:

  • Pharmaceutical Intermediates: Its structure allows it to serve as an intermediate in the synthesis of biologically active molecules.
  • Fluorinated Materials: The compound may also find use in developing fluorinated polymers or materials with specific electronic properties.

Interaction studies involving 2-(difluoromethyl)-5-iodofuran are essential for understanding its behavior in biological systems. Preliminary studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound exerts its biological effects through cellular pathways.

Such studies are crucial for determining its viability as a pharmaceutical agent.

Several compounds share structural similarities with 2-(difluoromethyl)-5-iodofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-IodofuranContains iodine but lacks the difluoromethyl groupSimpler structure, less reactivity
2-(Trifluoromethyl)-5-iodofuranContains trifluoromethyl instead of difluoromethylGreater electronegativity
2-(Difluoroethenyl)-5-iodofuranContains a difluoroethenyl groupDifferent reactivity profile

These compounds highlight the unique characteristics of 2-(difluoromethyl)-5-iodofuran, particularly its balance between steric hindrance and electronic effects due to its substituents.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

Explore Compound Types